molecular formula C12H16FNO3 B1454783 (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester CAS No. 1162676-58-5

(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester

Cat. No. B1454783
Key on ui cas rn: 1162676-58-5
M. Wt: 241.26 g/mol
InChI Key: UMHZTUYFOCFAPN-UHFFFAOYSA-N
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Patent
US07816540B2

Procedure details

A solution of (3-fluoro-4-nitro-phenoxy)-acetic acid tert-butyl ester (2.14 g, 8 mmol) in ethanol (3 ml) was hydrogenated 5 h at room temperature and atmospheric pressure over 10% palladium on charcoal. The catalyst was removed by filtration, the solvent evaporated under reduced pressure and the residue purified by column chromatography on silica gel (1:0 to 1:1 heptane/ethyl acetate eluant) to afford the product as a brown oil (960 mg, 50%).
Name
(3-fluoro-4-nitro-phenoxy)-acetic acid tert-butyl ester
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([F:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([F:18])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(3-fluoro-4-nitro-phenoxy)-acetic acid tert-butyl ester
Quantity
2.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=CC(=C(C=C1)[N+](=O)[O-])F)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (1:0 to 1:1 heptane/ethyl acetate eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=CC(=C(C=C1)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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